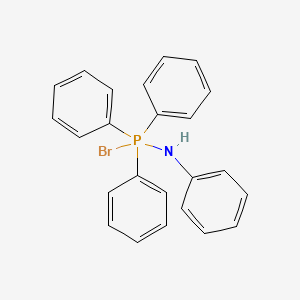
5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5-(p-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by a pyrazolidinone ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.
Industrial Production Methods: Industrial production of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
化学反应分析
Types of Reactions: 1-Phenyl-5-(p-tolyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazolidinediones.
Reduction: Pyrazolidine derivatives.
Substitution: Halogenated pyrazolidinones.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-phenyl-5-(p-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
1-Phenyl-5-(p-tolyl)pyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:
1-Phenyl-3-pyrazolidinone: Similar structure but lacks the p-tolyl group, leading to different chemical and biological properties.
3,5-Pyrazolidinediones: These compounds have two carbonyl groups and exhibit distinct reactivity and applications.
Pyrazolinones: These compounds have a similar ring structure but differ in the oxidation state and substitution pattern.
Uniqueness: The presence of both phenyl and p-tolyl groups in 1-phenyl-5-(p-tolyl)pyrazolidin-3-one imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.
Conclusion
1-Phenyl-5-(p-tolyl)pyrazolidin-3-one is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full range of applications and mechanisms of action.
属性
CAS 编号 |
95994-33-5 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)15-11-16(19)17-18(15)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,17,19) |
InChI 键 |
UGIBFCLCBLTXQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



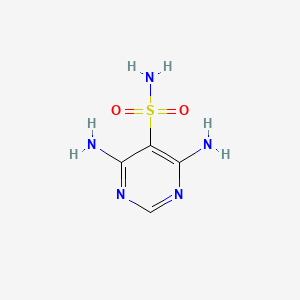
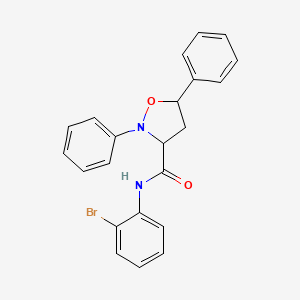
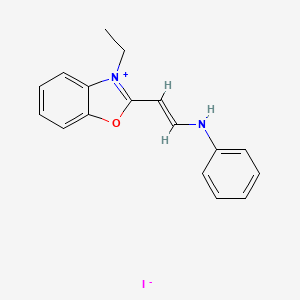
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)



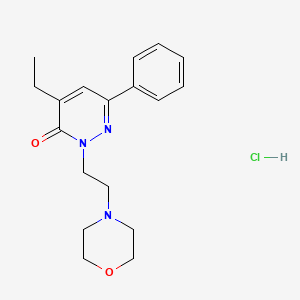
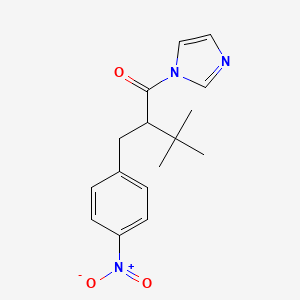

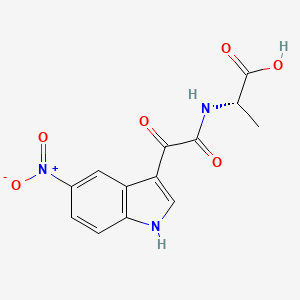
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
